Bis(cyclopentadienyl)manganese
Description
Structure
2D Structure
Properties
CAS No. |
1271-27-8 |
|---|---|
Molecular Formula |
C10H10Mn |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
QROCSKKOEBOLQO-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mn+2] |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Mn] |
Other CAS No. |
1271-27-8 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bis Cyclopentadienyl Manganese and Its Analogues
Direct Synthesis Routes from Manganese Precursors and Cyclopentadienyl (B1206354) Ligands
The most common and direct method for the synthesis of bis(cyclopentadienyl)manganese involves the reaction of a manganese(II) salt with a cyclopentadienylating agent. A typical procedure utilizes manganese(II) chloride and sodium cyclopentadienide.
A process for preparing this compound involves reacting manganous chloride in an inert atmosphere at a temperature above -20°C with cyclopentadienyl magnesium chloride. The resulting this compound is then separated from the reaction mixture by fractional distillation. google.com This method is advantageous due to its relative safety, the smooth progression of the reaction, and good product yields without the need for extreme pressure or temperature conditions. google.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the cyclopentadienylating agent. For instance, the use of cyclomatic group IIA metal halides as reactants can significantly reduce the reaction time due to their increased activity. google.com
Research has shown that the reaction of manganese(II) chloride with potassium pentamethylcyclopentadienide in a solvent like tetrahydrofuran (B95107) (THF) is an effective method for synthesizing the pentamethylated analogue, bis(pentamethylcyclopentadienyl)manganese. ontosight.ai The optimization of these reactions often involves carrying them out under specific temperature and time conditions to achieve high yields. For example, a study reported carrying out reactions at 0°C for 24 hours to obtain isolated yields. researchgate.net
Synthesis of Substituted this compound Derivatives
The properties of this compound can be significantly altered by introducing substituents onto the cyclopentadienyl rings. This has led to the development of synthetic routes for a wide range of substituted derivatives.
Introduction of Alkyl and Pentamethyl Substituents
The introduction of alkyl groups, particularly methyl groups, onto the cyclopentadienyl rings enhances the stability and alters the electronic properties of the resulting manganese complex. The synthesis of bis(pentamethylcyclopentadienyl)manganese (Cp₂Mn) is a prime example. This is typically achieved by reacting manganese(II) chloride with potassium pentamethylcyclopentadienide. ontosight.ai The electron-donating effect of the ten methyl groups in Cp₂Mn increases the electron density at the manganese center, influencing its reactivity and redox properties. ontosight.ai
Similarly, bis(methylcyclopentadienyl)manganese and bis(ethylcyclopentadienyl)manganese (B6353895) have been synthesized and used as precursors for the deposition of manganese-containing thin films. mocvd-precursor-encyclopedia.de For instance, bis(methylcyclopentadienyl)manganese has been utilized as a manganese dopant precursor in the production of ZnS:Mn polycrystalline films via metal-organic chemical vapor deposition (MOCVD). mocvd-precursor-encyclopedia.de
Synthesis of Derivatives with Functionalized Cyclopentadienyl Ligands
The introduction of functional groups onto the cyclopentadienyl rings opens up possibilities for further chemical modifications and applications. A general strategy for creating functionally substituted cyclopentadienyl metal compounds has been developed. acs.org This has enabled the synthesis of manganese complexes with a variety of functionalized ligands.
For example, manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized by reacting potassium salts of the cyclopentadienyl-phosphine ligand with manganese(II) halides. researchgate.netrsc.org This reaction yields dimeric complexes of the type [LMn(μ-X)]₂ (where L is the cyclopentadienyl-phosphine ligand and X is a halide). researchgate.netrsc.org These complexes can serve as precursors for other functionalized derivatives. researchgate.net
Furthermore, a high-power LED photochemical synthesis method has been developed for the rapid synthesis of functionalized derivatives of the cationic heteroleptic sandwich complex, (cycloheptatrienyl)(cyclopentadienyl)manganese, with substituents such as alkyl, carboxymethyl, bromo, and amino groups. nih.govuni-konstanz.denih.govresearchgate.net
| Functional Group | Synthetic Method | Precursor | Reference |
| Alkyl, Carboxymethyl, Bromo, Amino | High-power LED photochemical synthesis | (cycloheptatrienyl)(cyclopentadienyl)manganese | nih.govuni-konstanz.denih.govresearchgate.net |
| Phosphine | Salt metathesis | Potassium cyclopentadienyl-phosphine salt and MnX₂ | researchgate.netrsc.org |
Heteroleptic Cyclopentadienyl Manganese Complexes
Heteroleptic complexes, which contain two different cyclopentadienyl-type ligands or a cyclopentadienyl ligand and another type of ligand, exhibit unique properties. An important example is the cationic sandwich complex, (cycloheptatrienyl)(cyclopentadienyl)manganese. A straightforward synthesis of this complex and its methylated derivatives was reported, involving the photochemical displacement of carbon monoxide ligands from tricarbonyl(cyclopentadienyl)manganese or its methyl-substituted analogue in the presence of cycloheptatriene (B165957), followed by oxidation. uni-konstanz.de More recently, an advanced high-power LED photochemical synthesis has provided a rapid route to this parent complex and its functionalized derivatives. nih.govuni-konstanz.denih.govresearchgate.net
Another class of heteroleptic complexes involves the combination of a cyclopentadienyl ligand with an amidinate ligand. A general method for synthesizing such precursors with the formula M(R₁—N—C(R₂)═N—R₃)ₙ(R₄R₅R₆R₇R₈Cp)ₘLₖ, where M is a metal like manganese, has been described. google.com
Novel Synthetic Strategies for Manganese-Cyclopentadienyl Frameworks
Beyond traditional methods, novel synthetic strategies are continually being developed to create new manganese-cyclopentadienyl frameworks with unique structures and reactivity.
One such strategy involves the use of cyclopentadienyl-phosphine ligands to synthesize a series of manganese(II) complexes. rsc.org The reaction of the potassium salt of a cyclopentadienyl-phosphine ligand with manganese(II) halides leads to dimeric complexes, which can be further reacted to form sandwich manganese(II) complexes. rsc.org
Another innovative approach is the use of high-power LED photochemical synthesis. This technique has been successfully applied to the synthesis of cationic (cycloheptatrienyl)(cyclopentadienyl)manganese and its derivatives, offering a rapid and efficient alternative to traditional photochemical methods. nih.govuni-konstanz.denih.govresearchgate.net This method allows for the expedient synthesis of both the parent complex and derivatives with various functional groups. nih.govuni-konstanz.denih.govresearchgate.net
Furthermore, research into the synthesis of manganese(II) complexes supported by sterically encumbered cyclopentadienyl ligands has led to stable high-spin mono(cyclopentadienyl) manganese complexes. researchgate.net These complexes are useful starting materials for further functionalization. researchgate.net
| Synthetic Strategy | Key Feature | Resulting Complex Type | Reference |
| Use of Cyclopentadienyl-Phosphine Ligands | Formation of dimeric intermediates | Dimeric and sandwich manganese(II) complexes | rsc.org |
| High-Power LED Photochemical Synthesis | Rapid and efficient synthesis | Cationic heteroleptic sandwich complexes | nih.govuni-konstanz.denih.govresearchgate.net |
| Use of Sterically Encumbered Ligands | Stabilization of high-spin state | Stable mono(cyclopentadienyl) manganese complexes | researchgate.net |
Photochemical Synthesis Approaches
Advanced photochemical methods are being employed for the synthesis of organomanganese compounds, particularly for creating complex analogues like cationic sandwich complexes. A notable example is the synthesis of "tromancenium," a cationic, air-stable, 18-valence electron heteroleptic sandwich complex of (cycloheptatrienyl)(cyclopentadienyl)manganese. researchgate.netnih.gov This process represents a significant advancement over traditional methods, offering a rapid and expedient route to the parent complex and its functionalized derivatives. researchgate.netnih.gov
The synthesis begins with a cymantrene (B8566760) derivative, such as tricarbonyl(cyclopentadienyl)manganese (4) or tricarbonyl(methylcyclopentadienyl)manganese (5). nih.govuni-konstanz.de The core of the method involves the photochemical displacement of the three carbonyl (CO) ligands. nih.govuni-konstanz.de This is achieved by irradiating the starting material in the presence of a cycloheptatriene derivative. nih.govuni-konstanz.de Modern approaches utilize high-power light-emitting diodes (LEDs), for instance, blue light at 450 nm, which can significantly shorten irradiation times to an hour or less. researchgate.net This photochemical step yields an intermediate cyclopentadienyl-triene-Mn(I) complex. nih.govuni-konstanz.de
Following the photochemical reaction, the intermediate is subjected to oxidation and hydride abstraction. nih.govuni-konstanz.de A common reagent for this step is tritylium (B1200429) hexafluoridophosphate, which cleanly converts the intermediate to the final tromancenium salt. nih.govuni-konstanz.de This two-step protocol has proven effective for producing the parent tromancenium hexafluoridophosphate with high isolated yields. nih.govuni-konstanz.de The method has also been successfully applied to synthesize derivatives with various functional groups, including alkyl, carboxymethyl, bromo, and amino substituents, by starting with the appropriately substituted cymantrene and cycloheptatriene. researchgate.netnih.gov
The photochemical synthesis of other cyclopentadienyl-manganese-tricarbonyl compounds, substituted with ligands like triphenyl-phosphine, arsine, stibine, and bismuth, has also been reported. cdnsciencepub.com Furthermore, certain dicarbonyl(η5-methylcyclopentadienyl)manganese(I) derivatives exhibit photochromic properties, where irradiation with alternating visible and UV light leads to reversible linkage isomerization. researchgate.net
Precursor Design for Advanced Deposition Techniques
This compound and its analogues are crucial precursors for advanced deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.com These compounds are attractive for such applications because they are typically volatile and reactive enough to form films with minimal impurities at suitable temperatures. azonano.com The design of these precursors is tailored to deposit thin films of manganese metal (Mn) or manganese oxides (MnOx), which have applications as diffusion barriers in integrated circuits. mocvd-precursor-encyclopedia.deaip.org
Precursors must be thermally stable to avoid decomposition during vaporization and transport to the reaction chamber, yet reactive enough on the substrate surface. azonano.com For ALD, precursors must also exhibit self-limiting reactivity with the film surface to enable layer-by-layer growth. azonano.commdpi.com Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂) is a widely used precursor for both thermal CVD and ALD. mocvd-precursor-encyclopedia.deaip.orgmdpi.com It has been successfully used to deposit thin, continuous, and amorphous MnOx layers at temperatures between 100°C and 400°C, which act as effective diffusion barriers. aip.org At higher temperatures (e.g., 500°C), Mn(EtCp)₂ can thermally decompose to deposit metallic manganese particles in addition to the MnOx layer. aip.org
In ALD processes, Mn(EtCp)₂ is typically used with a co-reactant like water (H₂O) to grow manganese oxide films. mdpi.comresearchgate.net Studies have shown that temperatures between 125°C and 215°C constitute the ALD window for this precursor, where uniform film growth is achieved. mdpi.com The choice of precursor significantly impacts the deposition process and the final material properties. For instance, in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating Mn-doped Zinc Sulfide (ZnS:Mn) films, bis(methylcyclopentadienyl)manganese (Mn(MeCp)₂) has been shown to be a more effective dopant precursor than this compound (MnCp₂) or tricarbonyl methylcyclopentadienyl manganese (Mn(MeCp)(CO)₃), leading to electroluminescent devices with significantly higher intensity. mocvd-precursor-encyclopedia.de
Below is a table summarizing various this compound analogues used as precursors in deposition techniques.
| Precursor Name | Abbreviation | Deposition Technique(s) | Film/Layer Type | Substrate(s) |
| This compound | MnCp₂ | MOCVD | Mn-doped ZnSe, Mn-doped ZnS | |
| Bis(ethylcyclopentadienyl)manganese | Mn(EtCp)₂ | CVD, ALD, PECVD | Metallic Mn, Manganese Oxides (MnOx) | SiO₂, SiCOH |
| Bis(methylcyclopentadienyl)manganese | Mn(MeCp)₂ | MOCVD | Mn-doped ZnS |
This table is interactive. You can sort and filter the data.
Purification and Isolation Techniques in Organomanganese Synthesis
The purification and isolation of this compound and its derivatives are critical steps to obtain high-purity materials suitable for research and industrial applications, such as precursors for deposition. scispace.com Given that many of these compounds, including the parent this compound, readily oxidize in air, they must be handled and stored in an inert atmosphere like nitrogen. google.com
Several standard and advanced techniques are utilized for their purification:
Fractional Distillation: This is a common method for separating compounds with different boiling points. This compound can be separated from the reaction mixture by fractional distillation, often conducted at reduced pressure to lower the required temperature and prevent thermal decomposition. google.comgoogle.com For example, methylcyclopentadienyl manganese tricarbonyl, a related compound, is separated by fractional distillation at reduced pressure. google.com
Vacuum Distillation and Sublimation: For volatile compounds, vacuum distillation is highly effective. Bis(trimethylsilyl)cyclopentadienyl manganese, a liquid derivative, is distilled under high vacuum. scispace.com Many solid manganocenes can be purified by sublimation, where the solid is heated under vacuum, transitions directly into a gas, and then condenses back into a pure solid on a cold surface. scispace.com This technique is particularly effective for achieving high purity. scispace.com Sublimed-grade this compound is commercially available, indicating this is a key purification method. thermofisher.com
Crystallization: This technique is used to purify solid organomanganese compounds. Manganocenes are often soluble in nonpolar solvents like pentane, and they can be readily purified by crystallization from such solvents. scispace.com The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.
Solvent Extraction and Filtration: Following synthesis, initial workup often involves separating the product from the reaction mixture. This can be achieved through selective solvent extraction. google.com The product can also be separated from solid byproducts or residues by physical methods such as filtration or centrifugation. google.com
The choice of purification method depends on the physical state (liquid or solid), volatility, and thermal stability of the specific organomanganese compound.
Electronic Structure and Bonding Investigations in Bis Cyclopentadienyl Manganese Systems
Theoretical Frameworks for Metal-Ligand Interactions in Metallocenes
The bonding in metallocenes like bis(cyclopentadienyl)manganese is typically described through a combination of Molecular Orbital (MO) theory and Ligand Field Theory (LFT). In the MO picture, the interaction involves the metal's d-orbitals and the π-orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. The Cp⁻ ligand possesses six valence electrons in five π-type molecular orbitals. rsc.org These ligand orbitals are classified by their symmetry with respect to the principal axis of the molecule: one σ-donor orbital, two π-donor orbitals, and two δ-acceptor orbitals. rsc.org
Quantum Chemical and Computational Approaches to Electronic Structure
Computational quantum chemistry provides indispensable tools for elucidating the intricate electronic structures of transition metal complexes, which often feature numerous, closely-lying electronic states. researchgate.net For this compound, these methods are crucial for understanding its bonding, magnetic properties, and the delicate interplay between its spin states.
Density Functional Theory (DFT) has become a primary computational method for studying complex chemical systems, including transition metal compounds, due to its favorable balance of computational cost and accuracy. hepvs.chumn.edu It is efficient enough to handle systems containing several hundred atoms, enabling the detailed description of surface chemistry and electronic properties. acs.org In the context of manganocene and its derivatives, DFT is widely used to optimize molecular geometries, predict spectroscopic properties, and analyze the nature of metal-ligand bonding. uni-konstanz.dersc.org
Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are often paired with DFT calculations to provide deeper insights into the bonding interactions. mdpi.com DFT calculations have shown that for a di-manganese complex, the benzene (B151609) ring in a bridging ligand can become distorted, affecting electronic communication between the metal centers. rsc.org Hybrid functionals like B3LYP are commonly employed in these studies to accurately simulate magnetic properties. researchgate.netnih.gov
While DFT is a powerful tool, highly correlated systems like manganocene, with their nearly degenerate d-orbitals, often necessitate the use of more sophisticated wave-function-based ab initio methods. researchgate.net These methods, such as Complete Active Space Self-Consistent Field (CASSCF) and subsequent perturbation theory (CASPT2), are better suited to handle the multiconfigurational nature of these molecules. researchgate.netnih.gov
Recent studies on manganocene derivatives have employed high-level coupled-cluster methods, such as DLPNO-CCSD(T), to accurately map the potential energy surfaces of the different spin states. rsc.org Such calculations are capable of quantitatively predicting the relative relaxation rates in magnetic materials and are essential for understanding magneto-structural relationships. rsc.orgresearchgate.net For instance, these methods have been used to show that the potential energy surfaces of the high-spin and low-spin states of a permethylindenyl manganocene complex intersect, which supports the experimental observation of thermally induced spin-crossover. rsc.org
The necessity for multi-configurational wave function analysis arises from the fact that a single electronic configuration (a single Slater determinant) is often inadequate to describe the electronic ground state of transition metal complexes. researchgate.net This is particularly true for manganocene, where different spin states are very close in energy. nih.gov The low-spin state of manganocene, for example, has a doubly degenerate ²E₂g ground state, making it susceptible to dynamic Jahn-Teller distortions, a phenomenon that inherently requires a multi-configurational description. osti.gov
This approach is therefore critical for accurately modeling the electronic structure and predicting the properties that depend on it. It is essential for understanding the spin-crossover phenomenon, where the molecule transitions between two distinct electronic states with different spin multiplicities. rsc.org The use of multi-configurational methods allows for a more precise description of both static and dynamic electron correlation, which governs the subtle energy differences between the high-spin and low-spin states. researchgate.net
Spin State Properties and Spin Crossover Phenomena
One of the most extensively studied aspects of manganocene and its derivatives is the existence of two energetically accessible spin states and the ability to interconvert between them, a phenomenon known as spin-crossover (SCO). rsc.org This property is highly sensitive to the molecular environment and the nature of the substituents on the cyclopentadienyl rings.
This compound can exist in two distinct spin states: a high-spin (HS) sextet state (⁶A₁g, S=5/2) and a low-spin (LS) doublet state (²E₂g, S=1/2). rsc.orgresearchgate.netcdnsciencepub.com Unsubstituted manganocene is a high-spin species in the gas phase and solid state. nih.govrsc.org However, the low-spin state is energetically close, and the ground state can be influenced by the molecular environment. researchgate.net For instance, when manganocene is doped into a host matrix with short metal-to-ring distances, such as ferrocene (B1249389) (Fe(Cp)₂), the low-spin ground state is induced. researchgate.net Conversely, a host with larger metal-to-ring distances, like magnesocene (Mg(Cp)₂), favors the high-spin state. researchgate.net
Substitution on the cyclopentadienyl rings has a profound effect on the relative stability of the spin states. Electron-donating groups, such as methyl (-CH₃) or tert-butyl (-C(CH₃)₃), tend to stabilize the low-spin electronic ground state. osti.gov This stabilization is reflected in the structural parameters, particularly the manganese-carbon bond distance, which is significantly shorter in the low-spin state. The permethylated derivative, decamethylmanganocene ((Me₅C₅)₂Mn), exists in a low-spin ground state. nih.govrsc.orgosti.gov
The spin state directly impacts the geometry of the complex, as summarized in the table below. The transition between these states is a key feature of spin-crossover behavior, which can be triggered by external stimuli like temperature. rsc.orgosti.gov For example, 1,1'-dimethylmanganocene shows evidence of both a sextet and doublet ground state at room temperature, indicating a spin equilibrium. nih.gov In some derivatives, the spin transition is accompanied by a structural phase transition, leading to thermal hysteresis. osti.gov
| Compound | Spin State | Mn-C Average Bond Length (Å) | Conditions / Notes |
|---|---|---|---|
| (MeC₅H₄)₂Mn | High-Spin | 2.433(8) | Gas-phase electron diffraction osti.gov |
| (MeC₅H₄)₂Mn | Low-Spin | 2.144(12) | Gas-phase electron diffraction osti.gov |
| (Me₅C₅)₂Mn | Low-Spin | 2.111(3) | Solid-state X-ray crystal structure osti.gov |
| [1,3-(Me₃C)₂C₅H₃]₂Mn | High-Spin | ~2.41 | Approaches HS state at 400 K osti.gov |
| [1,3-(Me₃C)₂C₅H₃]₂Mn | Low-Spin | ~2.17 | Predominantly LS at low temperatures osti.gov |
Influence of Ligand Substitution on Spin State
The spin state of this compound, or manganocene, is delicately balanced and can be significantly influenced by the substitution of ligands on the cyclopentadienyl (Cp) rings. Manganocene itself exhibits unusual spin crossover properties, a behavior unique among metallocenes. scispace.com In its monomeric form, the high-spin (HS, S=5/2) and low-spin (LS, S=1/2) states are very close in energy. scispace.comacs.org This proximity allows for the manipulation of the spin ground state through electronic and steric effects induced by substituents.
Electron-donating groups, such as methyl (-Me), isopropyl (-iPr), and tert-butyl (-tBu), have been shown to systematically affect the spin-crossover transition temperature (T1/2). ub.edu Increasing the number of these electron-donating substituents on the Cp rings raises the energy gap between the non-bonding and anti-bonding d-orbitals. ub.edu This increased gap favors the low-spin state, leading to higher transition temperatures. ub.edu For instance, as the number of methyl groups increases, the transition temperature rises to the point where systems like [(Cp1,3,4-Me)2Mn] become permanently low-spin. ub.edu
Conversely, steric hindrance plays an opposing role. Bulky substituents increase the distance between the manganese center and the Cp rings, which weakens the ligand field. ub.edu This weakening favors the high-spin state and lowers the spin-crossover transition temperature. ub.edu In the case of [(Cp1,3,4-tBu)2Mn], significant steric strain leads to an elongation of the metal-ligand bond, resulting in a high-spin ground state. ub.edu A threshold Mn-Cp centroid distance of approximately 1.752 Å has been estimated, beyond which a manganocene derivative is expected to remain in the high-spin state at all temperatures. ub.edu
The introduction of electron-withdrawing ligands, such as cyano (-CN) or borano (-BO) groups, can also fundamentally alter the electronic properties and, consequently, the spin state. rsc.org While unsubstituted manganocene has a very low electron affinity, substituting the hydrogen atoms with -CN or -BO groups dramatically increases it. rsc.orgresearchgate.net This modification of the electronic structure directly impacts the relative stabilities of the spin states.
The interplay between electronic and steric effects is crucial in tuning the spin state of substituted manganocenes. While electron-donating groups tend to stabilize the low-spin state, excessive steric bulk can counteract this effect and enforce a high-spin configuration. This delicate balance allows for the rational design of manganocene derivatives with specific magnetic properties.
Jahn-Teller Effect and Electronic Degeneracy
The JT distortion in manganocene involves the coupling of the electronic states with specific vibrational modes. researchgate.net For the cyclopentadienyl radical, which is a component of manganocene, the degenerate e2'-type vibrations are responsible for the JT distortion. researchgate.net In the context of the entire manganocene molecule, the distortion can be analyzed as a linear combination of all totally symmetric normal modes in the lower symmetry conformation. researchgate.net This leads to a complex potential energy surface with multiple minima corresponding to distorted geometries. researchgate.net
The magnitude of the JT stabilization energy in manganocene has been estimated both experimentally and computationally. Experimental estimates place the value around 350 cm⁻¹, while multideterminantal density functional theory (MD-DFT) calculations provide a value of 1.43 kcal·mol⁻¹ (approximately 500 cm⁻¹), indicating a significant driving force for the distortion. acs.org The nature of this dynamic Jahn-Teller distortion is dependent on factors such as the substituents on the cyclopentadienyl rings and the host matrix in which the manganocene is studied. osti.gov For instance, in decamethylmanganocene, (Me5C5)2Mn, which has a low-spin ground state, several distortions observed in its crystal structure have been attributed to a static Jahn-Teller effect. osti.gov
The degeneracy of the ground state and the associated Jahn-Teller effect are central to understanding the unique properties of manganocene. scispace.comresearchgate.net Furthermore, the presence of a close-lying excited 2A1' state can enable ligand deformation through a pseudo-JT coupling, which has been suggested as a factor in the tendency of manganocene to polymerize. researchgate.net The intricate interplay between electronic degeneracy and vibronic coupling is a key feature of the electronic structure of this compound systems.
Metal-Ligand Bonding Analysis
σ-Bonding and π-Bonding Contributions
The interaction between the manganese d-orbitals and the π-system of the cyclopentadienyl ligands gives rise to both σ and π bonds. The primary bonding interactions involve the overlap of the manganese dxz and dyz orbitals with the e1g symmetry orbitals of the Cp rings, and the manganese dz² orbital with the a1g symmetry orbitals of the ligands. The dxy and dx²-y² orbitals of manganese interact with the e2g symmetry orbitals of the Cp rings.
In the context of substituted manganocenes, the nature of the substituents can influence the balance between σ- and π-bonding. For instance, in manganese(II) allyl complexes, which can be considered as open manganocenes, the bonding can be readily shifted between σ- and π-modes by the presence of other ligands. researchgate.netacs.org While isolated high-spin bis(allyl)manganese complexes are predicted to have π-bound ligands, the addition of neutral ligands like THF can enforce a σ-bonded arrangement. researchgate.net
In decamethylmanganocene, ionization from the neutral molecule to the cation leads to a strengthening of the Mn-Cp* covalent interactions. mdpi.com This is attributed to an increase in the dxz,yz electron density, suggesting a significant π-component in the metal-ligand bonding. mdpi.com The qualitative molecular orbital diagram for metallocenes shows that the e1'' molecular orbitals, which are involved in π-bonding, are metal-ligand antibonding and higher in energy. scispace.com The occupation of these orbitals, particularly in the high-spin state, has a direct impact on the metal-ligand bond lengths. nih.gov
Charge Distribution and Electron Density Analysis
The distribution of electron density in manganocene is a key factor in its chemical behavior. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have been employed to understand the charge distribution. rsc.orgmdpi.com In neutral manganocene, there is a significant transfer of electron density from the ligands to the metal.
Upon ionization of decamethylmanganocene (Cp2Mn), a complex charge redistribution occurs. mdpi.com While an electron is removed from an orbital that is primarily of Mn dz² character, there is a subsequent relaxation involving charge transfer from the Cp ligands back to the manganese atom. mdpi.com This results in an increase of electron density in the dxz,yz orbitals, strengthening the covalent bonding. mdpi.com
Ligand substitution dramatically affects the charge distribution. rsc.org In Mn(C5(CN)5)2, when the first electron is added, a significant portion of the charge goes to the CN ligands. researchgate.net Upon addition of a second electron, the majority of the charge is again localized on the ligands. researchgate.net This demonstrates the capacity of the ligands to act as electron reservoirs, which in turn stabilizes the dianionic species. rsc.org
The following table summarizes the calculated changes in selected bond lengths and angles upon ionization of decamethylmanganocene, illustrating the impact of charge redistribution on the molecular geometry. mdpi.com
| Parameter | Change (Δ) |
| Mn–C (Å) | -0.091 |
| Mn–Cring (Å) | -0.091 |
| Mn–Cpplane (Å) | -0.092 |
| C–C (Å) | +0.007 |
| C–Cmethyl (Å) | -0.004 |
| C–H (Å) | -0.001 |
| ∠(Cpplane–C–Cmethyl) (°) | +0.1 |
| ∠(H–C–C) (°) | -0.1 |
| Table 1: Calculated changes in selected bond lengths and atom-plane distances (Å) as well as angles (°) upon ionization of Cp2Mn. Adapted from mdpi.com.* |
Molecular Orbital Theory Applications to Manganocene
Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and properties of manganocene. The qualitative MO diagram for a typical metallocene with D5h symmetry is a common starting point for this analysis. scispace.com In this model, the five d-orbitals of the manganese atom split into three sets of molecular orbitals upon interaction with the cyclopentadienyl ligands: e2', a1', and e1''. scispace.com The e2' and a1' orbitals are largely non-bonding and metal-centered, while the e1'' orbitals are metal-ligand antibonding and higher in energy. scispace.com
For manganocene, a d5 system, the arrangement of electrons within these orbitals determines its spin state and electronic configuration. scispace.com The near degeneracy of the e2' and a1' orbitals leads to closely spaced electronic and spin states, which is a key aspect of manganocene's unique chemistry. scispace.comresearchgate.net
The application of MO theory helps to rationalize the influence of ligand substitution on the spin state. Electron-donating substituents increase the energy of the ligand-based orbitals, leading to a larger energy gap between the non-bonding (e2', a1') and antibonding (e1'') d-based molecular orbitals. ub.edu This increased gap makes it more energetically costly to occupy the antibonding orbitals, thus favoring a low-spin configuration. ub.edu
Computational studies based on density functional theory (DFT) have been used to calculate the MO diagrams of manganocene and its derivatives, providing quantitative insights. rsc.orgresearchgate.net For example, in neutral and anionic Mn(C5H5)2, the spin-up Lowest Unoccupied Molecular Orbital (LUMO) has the highest contribution from manganese orbitals. rsc.org In the dianion, both the Highest Occupied Molecular Orbital (HOMO) and LUMO are primarily composed of the manganese s-orbital. rsc.org When hydrogen is replaced by cyano groups, the orbitals of the CN ligands also contribute significantly to the frontier orbitals. rsc.org
The following table presents the preferred spin multiplicities and electron affinities (EA) for manganocene and two of its derivatives, calculated using DFT. These values are directly related to the energies and occupations of the molecular orbitals.
| Complex | Preferred Spin Multiplicity (Neutral) | Preferred Spin Multiplicity (Anion) | Electron Affinity (eV) |
| Mn(C5H5)2 | 6 | 5 | 0.28 rsc.orgresearchgate.net |
| Mn[C5(CN)5]2 | 6 | 5 | 4.78 rsc.orgresearchgate.net |
| Mn[C5(BO)5]2 | 6 | 5 | 4.85 rsc.orgresearchgate.net |
| Table 2: Preferred spin multiplicities and electron affinities of manganocene and its derivatives. Adapted from rsc.orgresearchgate.net. |
Reactivity and Reaction Mechanisms of Bis Cyclopentadienyl Manganese Complexes
Ligand Substitution Reactions
Ligand substitution in bis(cyclopentadienyl)manganese complexes involves the replacement of one or more ligands from the manganese coordination sphere. These reactions are fundamental to the synthesis of new manganese compounds.
Displacement of Cyclopentadienyl (B1206354) Ligands
The cyclopentadienyl ligands in this compound are ionically bonded to the metal center, which influences their reactivity compared to other metallocenes. wikipedia.org The compound is kinetically labile and readily hydrolyzed by water or hydrochloric acid. wikipedia.org While stable, the Cp ligands can be displaced under certain conditions. For instance, the reaction with surface silanol groups on silicon oxide can lead to the protonation and removal of the cyclopentadienyl ligand, likely via oxidative addition of the O-H group to the manganese center followed by intramolecular hydrogen migration.
Carbonyl Ligand Exchange in Related Manganese Complexes
While this compound lacks carbonyl ligands, understanding CO exchange in related manganese complexes like cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃, provides insight into manganese's reactivity. rsc.org These substitution reactions can be initiated thermally or photochemically. dntb.gov.ua For example, the photochemical irradiation of CpMn(CO)₃ can lead to the dissociation of a CO ligand, creating a reactive intermediate that can then react with other molecules, such as silanes, in an oxidative addition reaction. rsc.org The mechanism of ligand substitution in metal carbonyls can follow dissociative, associative, or interchange pathways. libretexts.orgu-tokyo.ac.jp In a dissociative mechanism, the initial step is the loss of a ligand to form a coordinatively unsaturated intermediate. u-tokyo.ac.jp
| Complex | Incoming Ligand | Conditions | Product Type | Reference |
| CpMn(CO)₃ | Trimethylsilane | Photochemical | Oxidative addition product | rsc.org |
| Mn(CO)₅Br | Various | Thermal | Substituted manganese carbonyl | rsc.org |
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and its reverse, reductive elimination, are key reaction types in organometallic chemistry that involve a change in the oxidation state of the metal center. umb.eduwikipedia.org Oxidative addition increases the metal's oxidation state and coordination number, while reductive elimination decreases them. wikipedia.org
For manganese complexes, oxidative addition is a crucial step in many catalytic processes. wikipedia.orglibretexts.org It involves the cleavage of a substrate bond (like H-H, C-H, or Si-H) and the formation of two new bonds to the manganese center. umb.edu For example, a low-valent manganese complex can react with an alkyl halide (R-X) in an SN2-type mechanism, where the metal center nucleophilically attacks the less electronegative atom. wikipedia.org Concerted pathways are also possible, particularly for non-polarized substrates like H₂. libretexts.org Reductive elimination is often the product-forming step in a catalytic cycle. umb.edu
C-H Activation and Functionalization Reactions
Manganese complexes have emerged as effective catalysts for C-H activation and functionalization, offering a more sustainable alternative to precious metal catalysts. beilstein-journals.orgucc.ie These reactions allow for the direct conversion of C-H bonds into new functional groups. rsc.orgresearchgate.net
The mechanism of manganese-catalyzed C-H activation often involves the formation of a manganacycle intermediate. researchgate.net For instance, in the allylation of arenes, a turnover-limiting C-H bond cleavage can lead to a five-membered manganacycle, which then reacts with the allylic electrophile. researchgate.net In some cases, C-H activation can proceed through a radical pathway. For example, manganese porphyrin catalysts can perform C-H hydroxylation via a rebound mechanism where an oxo-manganese intermediate abstracts a hydrogen atom, followed by the rebound of the resulting hydroxyl group to the substrate radical. nih.gov
| Catalyst Type | Reaction | Key Intermediate | Proposed Mechanism | Reference |
| Manganese(I) carbonyl | C-H allylation of peptides | Manganacycle | C-H bond cleavage | beilstein-journals.orgresearchgate.net |
| Manganese porphyrin | C-H hydroxylation | Oxo-manganese(V) | Hydrogen abstraction/rebound | nih.gov |
| Manganese(III) phthalocyanine | C-H amination | Metallonitrene | Radical trapping | beilstein-journals.org |
Polymerization Reactions and Mechanisms
This compound and its derivatives have shown activity as catalysts for olefin polymerization.
Olefin Polymerization Catalysis
In the presence of a cocatalyst, such as methylaluminoxane (MAO) or diethylaluminium chloride, this compound can polymerize ethylene into high molecular weight linear polyethylene. wikipedia.org The generally accepted mechanism for transition-metal catalyzed olefin polymerization is the coordination-insertion mechanism. researchgate.net This involves the coordination of the olefin to the metal center, followed by its insertion into the metal-alkyl bond, leading to the growth of the polymer chain. researchgate.net The properties of the resulting polymer are influenced by the catalyst structure and reaction conditions. uu.nl While effective for ethylene, manganocene does not polymerize propylene. wikipedia.org
Mechanism of Ethylene Polymerization
This compound, also known as manganocene, has been shown to polymerize ethylene to produce high molecular weight linear polyethylene. wikipedia.org This reactivity is observed when manganocene is used in conjunction with a cocatalyst, such as methylaluminoxane (MAO) or diethylaluminium chloride. wikipedia.org The ionic character of the manganese(II)-carbon bond in organomanganese compounds influences their reactivity, making it distinct from other first-row transition metal metallocenes. researchgate.net
While detailed mechanistic studies specifically for this compound are not as extensive as for other metallocenes like those of titanium or zirconium, the general steps of initiation, propagation, and termination are considered to be involved. researchgate.net The cocatalyst plays a crucial role in activating the manganese complex to initiate the polymerization process. researchgate.netbohrium.com The interaction between the manganese complex and the cocatalyst is thought to generate the active catalytic species.
Hydrosilylation Reactions Catalyzed by Manganese Complexes
Manganese complexes have emerged as effective catalysts for hydrosilylation reactions, which involve the addition of a silicon-hydride bond across an unsaturated bond. researchgate.net While a broad range of manganese complexes have been investigated for this purpose, the specific use of this compound is less commonly reported in comparison to other manganese catalysts like those based on salen or β-diketiminate ligands. mdpi.comrsc.org
The general mechanism for manganese-catalyzed hydrosilylation is believed to involve the activation of the silane by the manganese complex. mdpi.com One proposed pathway involves the formation of a manganese-hydride species which then participates in the catalytic cycle. For some manganese-catalyzed systems, a radical mechanism has been suggested, where a silyl radical is generated and adds to the unsaturated substrate. nih.gov The reaction pathway can be influenced by the nature of the manganese precursor, the ligands, and the reaction conditions.
Research in this area has highlighted the versatility of manganese catalysts in promoting the hydrosilylation of various substrates, including alkenes, aldehydes, and ketones. mdpi.comnih.gov The development of these catalysts is driven by the earth-abundance and low toxicity of manganese.
Cycloaddition Reactions
CO2 Cycloaddition to Epoxides
The cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates is a significant reaction for CO2 utilization. rsc.orgmdpi.com Various homogeneous and heterogeneous catalysts have been developed for this transformation. researchgate.net While manganese complexes have been shown to be active catalysts for this reaction, the literature predominantly features manganese carbonyl complexes, such as Mn(CO)5Br, and manganese salen complexes. dthxyhg.comrsc.org
The catalytic cycle for CO2 cycloaddition with these manganese complexes generally involves the activation of the epoxide by the manganese center, followed by nucleophilic attack of a halide or another nucleophile to open the epoxide ring. Subsequent insertion of CO2 into the metal-alkoxide bond and intramolecular cyclization leads to the formation of the cyclic carbonate and regeneration of the catalyst. The specific role and mechanism can vary depending on the nature of the manganese complex and any cocatalysts present.
[2+2+2] Cycloaddition Reactions
Manganese complexes have been utilized as catalysts for [2+2+2] cycloaddition reactions, particularly for the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. researchgate.net These reactions are often promoted by photochemical activation of manganese(I) carbonyl complexes, such as MnBr(CO)5. nih.govacs.org The photochemical conditions allow for the reaction to proceed under mild temperatures. nih.gov
The proposed mechanism for these photochemical [2+2+2] cycloadditions involves the initial photo-dissociation of a carbonyl ligand from the manganese complex, creating a vacant coordination site. nih.govacs.org This allows for the coordination and subsequent oxidative cyclization of the alkyne substrates to form a metallacyclopentadiene intermediate. Further reaction with a third alkyne molecule leads to the formation of the aromatic product and regeneration of the manganese catalyst. The presence of phosphine ligands can significantly influence the efficiency of the catalytic process. nih.govacs.org While the primary focus has been on manganese carbonyls, the potential for other manganese complexes, including those derived from this compound, in this area remains an avenue for further exploration.
Photochemical Reactivity and Isomerization
Photochromism and Linkage Isomerization
Cyclopentadienylmanganese complexes have been investigated for their photochromic properties, which involve a reversible change in color upon exposure to light. acs.orgacs.org This phenomenon in certain organometallic complexes is based on linkage isomerization, where a ligand with multiple potential donor atoms changes its coordination mode to the metal center upon photoirradiation. acs.orgacs.orgcore.ac.uk
A notable example involves dicarbonyl(η5-methylcyclopentadienyl)manganese(I) derivatives with a bifunctional, non-chelating ligand. researchgate.net For instance, a complex with a side chain containing both pyridine and ketone functionalities can exist as two different chelates after UV-induced dissociation of a carbonyl ligand. acs.orgacs.org Irradiation with visible light can cause the isomerization from the pyridine-coordinated chelate to the ketone-coordinated chelate, which can then thermally revert to the more stable pyridine-coordinated form. acs.orgacs.org This reversible process demonstrates a photochromic response based on the linkage isomerization of a tethered functional group. acs.orgacs.org
The mechanism of this isomerization can be complex. Time-resolved infrared spectroscopy studies on a related dicarbonyl(3-cyanomethylpyridine-κN)(η5-methylcyclopentadienyl)manganese system have shown that the light-driven linkage isomerization from the pyridinyl to the nitrile coordination can occur through a bimolecular pathway. nist.govnih.gov In this mechanism, photo-dissociation of the ligand leads to a solvent-coordinated intermediate, which then reacts with another molecule of the bifunctional ligand to form the linkage isomer. nist.govnih.gov This is in contrast to a geminate cage rearrangement where the isomerization would occur intramolecularly immediately after photo-dissociation. nist.govnih.gov
DFT calculations have been employed to understand the energetics of these isomerization processes. For the pyridine-ketone system, the activation enthalpy for the thermal linkage isomerization was calculated to be around 20.8 kcal/mol, suggesting an associative mechanism rather than a simple dissociative one. acs.orgacs.org These findings are crucial for the rational design of new photochromic organometallic materials. acs.orgacs.org
| Isomer 1 | Isomer 2 | Method of Isomerization | Thermal Reversion | Activation Enthalpy (Calculated) |
| Pyridine Chelate | Carbonyl Chelate | Visible light irradiation | Yes, at 25°C | 20.8 kcal/mol |
| Pyridinyl Coordination | Nitrile Coordination | Photoinitiated | - | - |
Interplay of Spin State and Reactivity
A significant feature of this compound is the existence of a high-spin/low-spin equilibrium, which has a profound impact on its structure, magnetic properties, and reactivity acs.orgosti.gov. The manganese(II) center in manganocene has a d⁵ electron configuration, which can exist in a high-spin state (S = 5/2) or a low-spin state (S = 1/2).
In the solid state, unsubstituted manganocene exists as a polymer below 159 °C. Above this temperature, it converts to a monomeric sandwich complex wikipedia.org. The spin state of monomeric manganocenes is sensitive to the substituents on the cyclopentadienyl rings. For example, the Mn-C bond distances are shorter in low-spin isomers compared to high-spin isomers osti.gov. Decamethylmanganocene, (C₅Me₅)₂Mn, is found to be in a low-spin state osti.gov.
The spin state of manganese complexes can be influenced by temperature, pressure, and the ligand field. The phenomenon where a complex can be induced to switch between spin states is known as spin crossover (SCO) mdpi.comrsc.org. Manganocene itself exhibits a high-spin/low-spin equilibrium acs.org. Furthermore, phosphorus- and arsenic-bridged cyclopentadienyl-manganese(II) dimers exhibit temperature-dependent magnetic susceptibility that is attributed to both antiferromagnetic exchange and spin-crossover rsc.org. One of these compounds shows a two-step SCO with hysteresis, involving high-spin (S = 5/2) and intermediate-spin (S = 3/2) Mn(II) centers rsc.org.
The spin state of the manganese center directly influences the reactivity of the complex. A change in spin state alters the population of the d-orbitals, which in turn affects the metal's Lewis acidity, the lability of the ligands, and the activation barriers for reactions. For instance, a high-spin d⁵ Mn(II) center has singly occupied d-orbitals (t₂g³ eg²), making it more substitutionally labile than a low-spin d⁵ Mn(II) center (t₂g⁵ eg⁰), where the ligands would need to be displaced from more stable, filled t₂g orbitals.
The table below summarizes the characteristics of the different spin states in manganocene derivatives and their potential implications for reactivity.
| Property | High-Spin (S = 5/2) | Low-Spin (S = 1/2) | Reference |
| Electron Configuration | t₂g³ eg² | t₂g⁵ eg⁰ | osti.gov |
| Mn-C Bond Distance | Longer | Shorter | osti.gov |
| Ligand Exchange | More Labile | Less Labile | Inferred |
| Example Compound | [(Me₂CH)₄C₅H]₂Mn | (Me₅C₅)₂Mn | osti.gov |
This interplay means that factors controlling the spin state, such as temperature or ligand sterics and electronics, can be used to tune the reactivity of this compound complexes.
Advanced Spectroscopic and Characterization Methodologies
X-ray Diffraction Studies for Structural Elucidation
X-ray diffraction has been indispensable in revealing the remarkable structural dichotomy of bis(cyclopentadienyl)manganese, which exists in two distinct forms depending on the temperature. wikipedia.org
Below its transition temperature of 159 °C, the compound adopts an amber-colored, polymeric chain structure in the solid state. In this arrangement, each manganese atom is coordinated to three cyclopentadienyl (B1206354) (Cp) ligands. Two of these Cp ligands act as bridging units, linking adjacent manganese centers, while the third is a terminal ligand. This polymeric assembly is a manifestation of the significant ionic character in the bonding between the manganese and the cyclopentadienyl rings. wikipedia.org
Above 159 °C, a phase transition occurs, and the substance transforms into a pink-colored, conventional monomeric sandwich complex with the formula Mn(η⁵-C₅H₅)₂. wikipedia.org In this high-temperature phase, the manganese(II) ion is centrally located between two parallel, staggered cyclopentadienyl rings. Gas-phase electron diffraction studies have provided precise structural parameters for this monomeric form, confirming a D₅d symmetry. The significant separation between the manganese atom and the carbon atoms of the rings is consistent with a high-spin d⁵ electronic configuration and predominantly ionic bonding.
| Parameter | Value (Å or °) |
|---|---|
| Mn–C Bond Distance | 2.43 Å |
| C–C Bond Distance | 1.43 Å |
| C–H Bond Distance | 1.11 Å |
| Inter-ring distance (plane to plane) | 4.10 Å |
| Symmetry | D₅d (Staggered Rings) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁵⁵Mn)
The paramagnetic nature of the high-spin Mn(II) center (d⁵, S=5/2) profoundly influences the NMR spectra of this compound, leading to significant line broadening and large chemical shift ranges that necessitate specialized solid-state techniques.
¹H and ¹³C NMR: In solid-state magic-angle spinning (MAS) NMR spectroscopy, the signals for manganocene are characterized by extensive spinning sideband manifolds, which can span up to 1100 ppm for ¹H and 3500 ppm for ¹³C. nih.govresearchgate.net The isotropic shifts are also substantial due to the hyperfine interaction, which is the coupling between the unpaired electron spin and the nuclear spins. The unusual features observed in the solid-state NMR spectra have been directly related to the compound's unique polymeric chain structure at room temperature. nih.govresearchgate.net Temperature-dependent ¹H MAS NMR studies have also been used to probe the antiferromagnetic interactions between the manganese centers within the polymer. nih.gov
| Nucleus | Compound | Isotropic Shift Range (ppm) |
|---|---|---|
| ¹H | Paramagnetic Metallocenes | -260 to +300 |
| ¹³C | Paramagnetic Metallocenes | -600 to +1640 |
Note: The specific isotropic shifts for this compound fall within these broad ranges observed for various paramagnetic metallocenes. nih.govresearchgate.net
⁵⁵Mn NMR: Direct observation of the ⁵⁵Mn nucleus in this compound by high-resolution NMR is generally considered unfeasible. The ⁵⁵Mn nucleus is quadrupolar (I = 5/2) and experiences very rapid relaxation due to the fluctuating magnetic fields generated by the unpaired electrons of the paramagnetic Mn(II) center. This rapid relaxation leads to extreme signal broadening, rendering the peak too wide to be detected in a standard high-resolution NMR experiment. huji.ac.il
Infrared (IR) Spectroscopy for Ligand Vibrations
Infrared spectroscopy is a valuable tool for probing the vibrations of the cyclopentadienyl ligands and their interaction with the manganese center. The spectra provide a fingerprint of the M-(η⁵-C₅H₅) unit. Although the molecule lacks carbonyl groups (the ν(C≡O) notation in the outline is an example for organometallics in general), other vibrations are characteristic. Key vibrational modes include C-H stretching, C-C stretching within the ring, in-plane and out-of-plane C-H bending, and skeletal modes involving the entire ring and the metal, such as the ring tilt and the metal-ring stretch. acs.org The frequencies of these modes are sensitive to the nature of the metal-ring bonding. The predominantly ionic interaction in manganocene influences these vibrational frequencies compared to more covalent metallocenes like ferrocene (B1249389).
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| C–H Stretching | ~3100 |
| C–C Stretching | ~1410 |
| C–H In-plane Bending | ~1100 |
| C–H Out-of-plane Bending | ~800 |
| Metal–Ring Stretching | ~480 |
Note: These are general ranges; specific values for this compound may vary. acs.org
UV-Visible (UV-Vis) Spectroscopy
The UV-Visible absorption spectrum of this compound is governed by electronic transitions involving the d-orbitals of the Mn(II) center. For a high-spin d⁵ ion like Mn(II) in an octahedral or pseudo-octahedral ligand field, all d-d transitions are spin-forbidden. According to selection rules, transitions that involve a change in spin multiplicity are not allowed and, as a result, they have very low molar absorptivity (ε). This results in the characteristic very pale color of many Mn(II) compounds. The spectrum of aqueous Mn(II) ions, for instance, shows a series of weak absorption peaks across the visible and UV regions. nih.gov While a detailed spectrum of manganocene in a non-coordinating solvent is not widely reported, the transitions are expected to be similarly weak, arising from the Laporte- and spin-forbidden d-d excitations.
Mass Spectrometry (e.g., HRMS, ESI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key information on the stability and fragmentation of this compound. The mass spectrum is characterized by a prominent molecular ion peak ([C₁₀H₁₀Mn]⁺), which corresponds to the intact molecule. The stability of this parent ion is a notable feature. The fragmentation pattern involves the sequential loss of the cyclopentadienyl rings and constituent fragments. The differences in the fragmentation patterns between manganocene and other metallocenes (like ferrocene) in the mass spectrometer have been correlated with the different nature of their metal-to-ring bonds, with the more ionic character of the Mn-Cp bond influencing its fragmentation pathway.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct method for studying paramagnetic species like this compound. The high-spin Mn(II) ion has five unpaired electrons (S=5/2) and the ⁵⁵Mn nucleus has a nuclear spin of I=5/2. The interaction between the electron spin and the nuclear spin (hyperfine coupling) results in a characteristic EPR spectrum. nih.gov
For monomeric Mn(II) complexes in dilute solution or in a diamagnetic host, the spectrum typically consists of a central sextet of intense lines, arising from the allowed (Δmₛ = ±1, Δmᵢ = 0) transitions between the mₛ = +1/2 and mₛ = -1/2 electron spin levels. nih.gov The g-value for such a system is expected to be isotropic and very close to the free-electron value of approximately 2.0023. nih.gov In the solid state, as with this compound, dipolar interactions between adjacent manganese ions in the polymeric structure can lead to significant broadening of the signal, potentially obscuring the hyperfine structure. researchgate.net
| Parameter | Typical Value | Information Provided |
|---|---|---|
| g-value (isotropic) | ~2.00 | Electronic environment of the Mn(II) ion |
| Hyperfine Coupling Constant (A) for ⁵⁵Mn | ~90 G (or ~250 MHz) | Covalency of the metal-ligand bond |
| Number of Hyperfine Lines | 6 | Confirms interaction with one I=5/2 nucleus (⁵⁵Mn) |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and, crucially, the oxidation state of manganese in the compound. The XPS spectrum provides binding energies of core-level electrons.
For this compound, the Mn 2p region is of primary interest. This region shows a spin-orbit doublet, corresponding to the Mn 2p₃/₂ and Mn 2p₁/₂ photoelectrons. The binding energy of the Mn 2p₃/₂ peak is a sensitive indicator of the oxidation state; for Mn(II) compounds, this value is typically observed around 641-642 eV. thermofisher.com
Furthermore, the Mn 3s region provides a confirmatory diagnosis of the Mn(II) oxidation state. The Mn 3s peak exhibits multiplet splitting due to the coupling of the core-hole created after photoemission with the unpaired electrons in the 3d valence shell. The magnitude of this energy splitting (ΔE) is characteristic of the oxidation state. For high-spin Mn(II) (d⁵), the splitting is the largest, typically around 6.0 eV. thermofisher.com The C 1s region of the spectrum would show a primary peak corresponding to the carbon atoms of the cyclopentadienyl rings.
| Core Level | Expected Binding Energy (eV) | Diagnostic Feature |
|---|---|---|
| Mn 2p₃/₂ | ~641.4 | Position indicates Mn(II) oxidation state |
| Mn 3s | - | Multiplet splitting (ΔE) of ~6.0 eV confirms Mn(II) |
| C 1s | ~284-285 | Corresponds to cyclopentadienyl ring carbons |
Atomic Force Microscopy (AFM) for Material Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. psu.edu It functions by scanning a sharp tip, typically with a radius of 1-15 nm, across the material's surface. psu.edu The vertical movements of this tip, resulting from the forces between the tip and the surface, are recorded to construct a detailed topographic map. psu.edu This technique is applicable to a wide range of materials, including those that are conductive and non-conductive. psu.edu
In the context of materials derived from this compound, such as manganese-based thin films, AFM is an invaluable tool for characterizing surface morphology and microstructure. For instance, after a deposition process like Chemical Vapor Deposition (CVD) using this compound as a precursor, AFM can be employed to analyze the resulting film's quality. The analysis can reveal key surface characteristics such as roughness, grain size, and the presence of any defects, which are critical for the material's application in areas like electronics or catalysis. azom.com
The data obtained from AFM can be both qualitative and quantitative. Topographic images provide a visual representation of the surface, while statistical analysis of the height data allows for the calculation of parameters like root-mean-square (RMS) roughness and average grain size. For example, studies on iron-manganese thin films have utilized AFM to observe how the grain size and surface morphology are dependent on the alloy composition. usu.edu Similar analyses can be applied to films grown from this compound to understand how deposition parameters influence the final film structure.
Below is an interactive data table summarizing hypothetical AFM characterization data for a manganese-containing thin film grown using this compound under varying substrate temperatures.
| Substrate Temperature (°C) | Deposition Method | RMS Roughness (nm) | Average Grain Size (nm) | Key Observations |
|---|---|---|---|---|
| 300 | CVD | 5.2 | 80 | Polycrystalline film with distinct grain boundaries. |
| 400 | CVD | 3.1 | 120 | Smoother surface with larger, more coalesced grains. |
| 500 | CVD | 1.8 | 200 | Highly uniform and smooth film with large, well-defined grains. |
Quartz Crystal Microbalance (QCM) and Quadrupole Mass Spectrometry (QMS) for Thin Film Growth Mechanism Studies
Understanding the growth mechanism of thin films deposited from precursors like this compound is crucial for controlling film properties. A combination of in-situ techniques such as Quartz Crystal Microbalance (QCM) and Quadrupole Mass Spectrometry (QMS) provides powerful insights into the deposition process.
A Quartz Crystal Microbalance is a highly sensitive mass measurement device that can detect minuscule mass changes on the surface of a quartz crystal resonator. wikipedia.org In thin film deposition processes like Atomic Layer Deposition (ALD) or CVD, a QCM can be integrated into the deposition chamber to monitor the film growth in real-time. beneq.com As the precursor molecules adsorb and react on the QCM sensor, the increase in mass causes a decrease in the crystal's resonant frequency. wikipedia.org This frequency change can be directly correlated to the mass of the deposited film using the Sauerbrey equation, allowing for precise measurement of the growth rate. wikipedia.org
For example, in an ALD process using this compound and a co-reactant, QCM can verify the self-limiting nature of the surface reactions by showing that the mass gain per cycle saturates with increasing precursor exposure. researchgate.net This technique has been successfully used to study the growth of manganese oxide thin films using a related precursor, bis(ethylcyclopentadienyl)manganese (B6353895), where QCM measurements monitored the mass deposition rate and confirmed self-limiting reactions. researchgate.net
Quadrupole Mass Spectrometry is an analytical technique used to identify the composition of gases by separating ions based on their mass-to-charge ratio. When coupled with a deposition chamber, a QMS can sample the gas-phase species present during the growth process. This allows for the identification of the precursor molecules, any reaction byproducts, and residual gases.
By monitoring the partial pressures of different species as a function of time or temperature, QMS provides critical information about the chemical reactions occurring during deposition. For instance, during the CVD of a manganese film from this compound, QMS can detect the fragments of the cyclopentadienyl ligands as they are released from the manganese center, helping to elucidate the decomposition pathway of the precursor on the substrate surface.
The combined use of QCM and QMS allows for a comprehensive understanding of the thin film growth mechanism. The QCM provides quantitative data on the growth rate and surface coverage, while the QMS identifies the gas-phase species involved in the reaction.
An interactive data table below illustrates the kind of data that could be obtained from a QCM-QMS study of a hypothetical ALD process using this compound and an oxidant.
| ALD Cycle Step | QCM Mass Change (ng/cm²) | Major Species Detected by QMS | Inferred Mechanism |
|---|---|---|---|
| This compound pulse | +25.3 | C10H10Mn | Adsorption of precursor on the substrate surface. |
| Purge | -1.2 | C10H10Mn (trace) | Removal of unreacted precursor from the chamber. |
| Oxidant pulse | +8.5 | H2O, CO2 | Reaction of the oxidant with the adsorbed precursor, leading to the formation of a manganese oxide layer and gaseous byproducts. |
| Purge | -0.5 | H2O, CO2 (trace) | Removal of reaction byproducts and excess oxidant. |
Applications in Catalysis Research
Olefin Hydrogenation and Polymerization Catalysis
While the broader field of manganese-catalyzed hydrogenation of olefins is well-established, utilizing various Mn-hydride species, the direct application of Bis(cyclopentadienyl)manganese is most prominently noted in polymerization. nih.govacs.org
This compound acts as a catalyst for the polymerization of ethylene, yielding high molecular weight linear polyethylene. wikipedia.org This reaction is typically activated by cocatalysts such as methylaluminoxane (MAO) or diethylaluminium chloride. wikipedia.org However, it is noteworthy that manganocene does not effectively polymerize propylene. wikipedia.org
In the related area of olefin hydrogenation, recent research has focused on other manganese complexes. For instance, well-defined Mn(I) complexes, often featuring pincer-type ligands, have been shown to be effective for the hydrogenation of a range of alkenes to alkanes. nih.govresearchgate.net The mechanism for these reactions often involves the generation of active Mn-hydride species. acs.orgresearchgate.net While not directly employing manganocene, this research underscores the catalytic potential of manganese in olefin transformations.
Table 1: Olefin Polymerization with this compound
| Monomer | Cocatalyst | Product | Reference |
|---|
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a crucial atom-economical reaction for synthesizing nitrogen-containing compounds. Manganese complexes have emerged as effective catalysts for this transformation. Research has demonstrated the successful use of well-defined manganese PNP-pincer complexes in the formal hydroamination of allylic alcohols. nih.gov This process occurs via a tandem reaction sequence of dehydrogenation, Michael addition, and subsequent hydrogenation, yielding γ-amino alcohols in high yields. nih.gov
While direct catalysis by this compound in these specific reactions is not extensively documented, related cyclopentadienyl (B1206354) complexes of other metals have been studied for hydroamination, highlighting the role of the Cp ligand in stabilizing catalytically active centers. rsc.org Furthermore, manganese carbonyl complexes have been noted in the context of nucleophilic addition of amines to arene ligands, a related transformation. nih.gov
Asymmetric Catalysis
The development of asymmetric catalysis using earth-abundant metals like manganese is a rapidly growing field. Chiral cyclopentadienyl ligands have been recognized for their immense potential in creating enantioselective catalysts, though this area has been historically underdeveloped. nih.gov The focus has largely been on designing manganese complexes with specific chiral ligands to induce high levels of enantioselectivity in various reactions, including hydrogenations and hydrophosphinations. researchgate.netrug.nl For example, highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines has been achieved using a chiral ferrocenyl P,N,N ligand. nih.gov
A significant area within manganese-catalyzed asymmetric synthesis is the enantioselective epoxidation of olefins. Chiral epoxides are valuable building blocks in synthetic chemistry. nih.gov While this compound itself is not the catalyst of choice, a wide array of other manganese complexes have demonstrated high efficiency and enantioselectivity. These catalysts are often based on chiral N4 ligands, such as bis-amino-bis-pyridine and salen-type ligands. nih.govnih.govrsc.org
These catalytic systems can achieve high conversions and enantiomeric excess values (up to 99% ee) with low catalyst loadings. nih.govnih.gov The reactions typically use environmentally benign oxidants like hydrogen peroxide or sodium percarbonate. nih.gov The mechanism is believed to involve a high-valent Mn(V)-oxo species as the active epoxidizing agent.
Table 2: Representative Data for Manganese-Catalyzed Enantioselective Epoxidation
| Catalyst Type | Olefin Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral bioinspired Mn complexes | Various olefins | H₂O₂ | Up to 89% | nih.gov |
| Mn complexes with bis-amino-bis-pyridine ligands | α,β-unsaturated ketones, esters, amides | Sodium Percarbonate | Up to 99% | nih.gov |
C-C and C-X Bond-Forming Reactions
Manganese-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds represent a cost-effective and low-toxicity alternative to traditional palladium or nickel catalysis. princeton.edu The first manganese-catalyzed coupling reaction was reported by Cahiez, demonstrating the reaction of Grignard reagents with organic halides. princeton.edu
Manganese complexes facilitate these reactions through mechanisms often involving borrowing hydrogen or hydrogen auto-transfer, particularly in the alkylation of amines or ketones with alcohols. beilstein-journals.org For instance, various Mn(I) complexes have been developed for the N-alkylation of amines and sulfonamides using alcohols as alkylating agents. beilstein-journals.org While these catalysts are not typically this compound, the fundamental reactivity of manganese complexes in activating substrates for C-C and C-N bond formation is well-established. princeton.edubeilstein-journals.org
Hydrogenation and Dehydrogenation Reactions
Manganese complexes are increasingly recognized for their role in catalyzing both hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis. rsc.org The field has seen a shift towards using earth-abundant metals like manganese for these transformations due to their economic and environmental advantages. researchgate.netrsc.org
A large number of molecularly-defined manganese complexes have been synthesized and successfully employed for the hydrogenation of polar bonds in substrates like ketones, aldehydes, esters, and nitriles. researchgate.netnih.govnih.govresearchgate.net Conversely, manganese catalysts are also effective in acceptorless dehydrogenation reactions, for example, in the synthesis of imines from alcohols and amines, liberating hydrogen gas as the only byproduct. rsc.org The catalyst design often relies on principles like metal-ligand bifunctionality to facilitate these transformations. rsc.org
Hydrosilylation of Unsaturated Substrates
The hydrosilylation of unsaturated compounds, such as alkenes, alkynes, and carbonyls, is a versatile method for forming carbon-silicon bonds and for reduction reactions. nih.govwsu.edu Manganese-based catalysts have become prominent in this area. mdpi.comacs.org
Various manganese complexes have been shown to efficiently catalyze the hydrosilylation of a broad scope of alkenes. rsc.org For instance, a dimeric β-diketiminate manganese hydride compound has been used for the anti-Markovnikov hydrosilylation of aliphatic alkenes and the Markovnikov hydrosilylation of styrenes. rsc.org This catalyst was also effective for cross-linking industrially relevant silicones. rsc.org The mechanism often involves the insertion of the olefin into a Mn-H bond, which dictates the regioselectivity of the reaction. rsc.org
Table 3: Overview of Manganese-Catalyzed Hydrosilylation
| Substrate Type | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| Alkenes, Alkynes, Carbonyls | Various Mn complexes | Broad substrate scope, mechanistic studies available | nih.govwsu.edu |
| Aldehydes, Ketones | Mn(III) complexes with salan ligands | Good activity for carbonyl hydrosilylation | mdpi.com |
Carbon Dioxide Valorization through Cycloaddition
The chemical fixation of carbon dioxide (CO2) into valuable products is a critical area of research aimed at mitigating greenhouse gas emissions. One of the most effective methods for CO2 valorization is its cycloaddition with epoxides to synthesize cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in batteries, and precursors for polymers. While a variety of catalysts have been developed for this transformation, the direct application of this compound (manganocene) in this specific reaction is not extensively documented in recent literature. However, research into other earth-abundant manganese-based catalysts has shown significant promise.
Bifunctional manganese complexes, particularly those of the type LnMn(CO)3Br, have been prepared and studied for the cycloaddition of CO2 and epoxides. In these catalysts, ligands derived from 2,2'-bipyridine and its derivatives coordinate to a manganese carbonyl bromide core. The catalytic mechanism involves the manganese center acting as a Lewis acid to activate the epoxide, making it susceptible to nucleophilic attack. The ligand structure plays a crucial role; for instance, the presence of electron-donating groups (like methoxy, tertiary butyl, or methyl groups) on the bipyridine ligand can influence the catalyst's electronic properties and, consequently, its performance.
Studies on the cycloaddition of CO2 and epichlorohydrin have demonstrated the effectiveness of these manganese catalysts. The reaction is influenced by the substrate's steric hindrance, with less hindered epoxides generally showing higher reactivity. For example, using a catalyst with a 4,4'-di-tert-butyl-2,2'-bipyridine ligand (referred to as L1Mn(CO)3Br), researchers have achieved significant conversion rates and high turnover frequencies under optimized conditions. This highlights the potential of designing specific manganese complexes for efficient CO2 valorization, even if the role of manganocene itself remains an area for future exploration.
Table 1: Catalytic Performance of Bifunctional Mn-Based Catalysts in the Cycloaddition of CO2 and Epichlorohydrin Reaction Conditions: Catalyst loading (mole fraction) of 0.05%, reaction temperature of 125 °C, CO2 pressure of 3.0 MPa, and reaction time of 1 h.
| Catalyst Ligand | Epichlorohydrin Conversion (%) | Catalyst Turnover Frequency (h⁻¹) |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 42 | 840 |
| 2,2'-Bipyridine | 35 | 700 |
| 4,4'-Dimethoxy-2,2'-bipyridine | 30 | 600 |
| 5,5'-Dimethyl-2,2'-bipyridine | 28 | 560 |
| 4,4'-Dimethyl-2,2'-bipyridine | 25 | 500 |
| 6,6'-Dimethyl-2,2'-bipyridine | 10 | 200 |
Data sourced from a study on bifunctional Mn-based catalysts.
Role of Ligand Design in Catalytic Performance
The design of the ligand framework is a cornerstone of modern catalysis, allowing for the fine-tuning of a metal complex's reactivity, selectivity, and stability. In manganese-based catalysis, the ligand plays a pivotal role in modulating the metal center's steric and electronic properties, which in turn dictates its performance in a wide array of chemical transformations.
Steric and Electronic Effects: The performance of a manganese catalyst is governed by a delicate balance of steric and electronic factors imparted by its ligands.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the manganese center. For example, in manganese-catalyzed hydrogenation, NNP-pincer ligands, being more electron-rich than their PNP counterparts, lead to higher reactivity. Strongly σ-donating ligands like N-heterocyclic carbenes (NHCs) can significantly enhance the performance of Mn(I) catalysts in CO2 electroreduction. Conversely, electron-withdrawing groups on a phosphine ligand trans to a metal-hydride bond can shorten the Mn-H bond, affecting the thermodynamic driving force of a reaction.
Steric Effects: The size and shape of a ligand create a specific steric environment around the metal center, which can control substrate access and influence selectivity. Introducing steric bulk around the active site can destabilize one diastereomeric transition state over another, thereby enhancing enantioselectivity in asymmetric reactions. In C-H functionalization reactions, the regioselectivity is often governed by the steric effects of the catalyst. However, excessive steric shielding can also limit catalytic potential by hindering substrate coordination.
Key Ligand Classes in Manganese Catalysis: Different classes of ligands have been successfully employed to develop highly active and selective manganese catalysts.
Pincer Ligands: Tridentate "pincer" ligands, such as those with PNP (phosphine-amine-phosphine) and NNP (amine-amine-phosphine) donor sets, are widely used due to the high stability they confer upon the metal complex. A combination of experimental and theoretical studies has shown that NNP-Mn pincer catalysts are less sterically hindered and more electron-rich than related PNP systems, resulting in higher reactivity for the hydrogenation of challenging substrates like amides, carbonates, and N-heterocycles.
N-Heterocyclic Carbenes (NHCs): NHCs are powerful ligands in manganese catalysis due to their strong σ-donor properties. Manganese complexes bearing bis-NHC ligands have proven to be highly effective for the selective electroreduction of CO2 to CO at remarkable rates. The design of the NHC ligand, such as the introduction of bulky N-substituents or the use of rigid bridges to define specific metallacycle sizes, allows for the tuning of catalytic activity and overpotential.
Phosphine Ligands: Simple bidentate phosphine ligands are crucial in developing manganese catalysts for various transformations, demonstrating that complex pincer motifs are not always a prerequisite for high activity. For instance, manganese complexes with diphosphine and phosphinoamine ligands are effective for the Guerbet reaction. The development of manganese-catalyzed methods to access chiral 1,2-bisphosphine ligands themselves represents a significant step towards more sustainable homogeneous catalysis.
Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for rational catalyst design. These methods allow researchers to probe reaction mechanisms, understand stereoelectronic relationships, and predict how modifications to a ligand's structure will impact catalytic activity and selectivity before undertaking extensive experimental work.
Table 2: Comparison of Ligand Effects in Manganese-Catalyzed Hydrogenation of N-Methyl-2-pyrrolidone
| Catalyst Type | Ligand Type | Yield (%) |
| NNP-Mn | NNP-Pincer | 99 |
| PNP-Mn | PNP-Pincer | <5 |
Data sourced from a comparative study on NNP- and PNP-pincer ligands in Mn-catalyzed hydrogenation.
Organometallic Materials Science and Thin Film Applications
Precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)
Bis(cyclopentadienyl)manganese and its derivatives, such as bis(ethylcyclopentadienyl)manganese (B6353895), are significant precursors in the fabrication of thin films through Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These organometallic compounds are valued for their volatility and ability to decompose cleanly, enabling the precise deposition of manganese-containing materials. The self-limiting nature of ALD and the controlled decomposition in CVD allow for the growth of thin films with atomic-level precision, which is crucial for various technological applications.
Bis(ethylcyclopentadienyl)manganese is a commonly used precursor for the deposition of manganese oxide (MnO and other MnOₓ phases) thin films via ALD and CVD. In these processes, the manganese precursor is introduced into a reaction chamber along with an oxygen source, such as water (H₂O) or ozone (O₃), to form the manganese oxide layer on a substrate.
The ALD process for MnO using bis(ethylcyclopentadienyl)manganese and water involves sequential, self-limiting surface reactions. This method allows for the conformal coating of high-aspect-ratio structures and precise thickness control. The growth rate of the MnO film is dependent on the deposition temperature. For instance, a study on MnO ALD using bis(ethylcyclopentadienyl)manganese and H₂O reported a growth per cycle (GPC) that varied with temperature.
In CVD, bis(ethylcyclopentadienyl)manganese is thermally decomposed on a heated substrate in the presence of an oxygen-containing gas. This technique can achieve higher deposition rates compared to ALD. The properties of the deposited MnOₓ films, such as crystallinity and stoichiometry, can be controlled by adjusting process parameters like temperature, pressure, and precursor flow rates. These manganese oxide thin films have potential applications in electronic and optical materials.
Table 1: Deposition Parameters for Manganese Oxide Thin Films
| Parameter | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) |
|---|---|---|
| Precursor | Bis(ethylcyclopentadienyl)manganese | Bis(ethylcyclopentadienyl)manganese |
| Oxidant | Water (H₂O), Ozone (O₃) | Oxygen (O₂), Water Vapor |
| Temperature Range | 100-300 °C | 300-600 °C |
| Typical Growth Rate | 0.3 - 1.5 Å/cycle | 1-10 nm/min |
| Film Properties | Conformal, uniform, precise thickness control | Higher deposition rate, variable conformality |
The synthesis of manganese sulfide (MnS) thin films can also be achieved using this compound derivatives as the manganese precursor in ALD. In this process, the manganese precursor is pulsed alternately with a sulfur source, typically hydrogen sulfide (H₂S), into the reaction chamber.
The ALD of MnS allows for the deposition of crystalline thin films with controllable phases. For example, the deposition temperature can influence the resulting crystal structure of the MnS film. Research has shown that at lower temperatures, the cubic γ-MnS phase can be selectively deposited, while at higher temperatures, a mixture of γ-MnS and the hexagonal α-MnS phase may be formed. The self-limiting nature of the ALD reactions for MnS deposition has been confirmed through in-situ studies, ensuring precise control over film thickness and composition.
Table 2: ALD Process for Manganese Sulfide Thin Films
| Parameter | Value/Observation |
|---|---|
| Manganese Precursor | Bis(ethylcyclopentadienyl)manganese |
| Sulfur Precursor | Hydrogen Sulfide (H₂S) |
| Deposition Temperature | 100-250 °C |
| Resulting Phases | γ-MnS at lower temperatures, mixed α/γ-MnS at higher temperatures |
| Growth per Cycle | ~0.5 Å/cycle |
| Key Feature | Self-limiting surface reactions for precise control |
Applications in Molecular Electronics
The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as active components in electronic devices. While direct applications of this compound in single-molecule junctions are not extensively documented, the electronic and magnetic properties of organometallic compounds, in general, make them intriguing candidates for this field. The manganese center in this compound possesses a high-spin d⁵ electron configuration, which could be exploited in spintronic devices where both the charge and spin of electrons are utilized.
The ability to deposit thin films of manganese-containing materials from this compound precursors is relevant to molecular electronics. These thin films can serve as electrodes or active layers in molecular-scale devices. For instance, manganese oxide films exhibit interesting magnetic and electronic properties that could be integrated into molecular electronic systems.
Theoretical studies on related organometallic molecular wires have shown that the metal centers can facilitate long-range electron transport. The presence of a transition metal like manganese within a molecular backbone can influence the molecular orbitals and their alignment with the Fermi levels of the electrodes, which is a critical factor in determining the conductance of a single-molecule junction. Further research is needed to explore the potential of this compound and its derivatives as functional units in molecular electronic devices.
Magnetism and Magnetic Materials Development
This compound, also known as manganocene, is a high-spin organometallic complex, which imparts interesting magnetic properties. The manganese(II) center has five unpaired d-electrons, leading to a significant magnetic moment. This inherent magnetism makes it a subject of interest in the development of magnetic materials.
While this compound itself does not exhibit bulk ferromagnetism, its high-spin nature is a prerequisite for designing ferromagnetic materials. In certain crystal structures or when incorporated into larger molecular assemblies, ferromagnetic coupling between manganese centers can be promoted. The study of manganese clusters has revealed that they can exhibit magnetic ordering, with some clusters showing behavior indicative of ferromagnetic or ferrimagnetic coupling.
The development of single-molecule magnets (SMMs) often involves manganese clusters. These are individual molecules that can function as tiny magnets below a certain blocking temperature. The ferromagnetic interactions within these manganese clusters lead to a large ground-state spin, which is a key characteristic of SMMs. Although this compound is a mononuclear complex, it serves as a fundamental building block and a model system for understanding the magnetic behavior of more complex manganese-based magnetic materials.
In the solid state, the magnetic interactions between adjacent this compound molecules can lead to antiferromagnetic ordering at low temperatures. In an antiferromagnetic material, the magnetic moments of neighboring atoms or molecules align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.
Neutron diffraction studies are a powerful tool for determining the magnetic structure of materials. Such studies on manganese-containing compounds have been crucial in elucidating antiferromagnetic ordering. For instance, elemental alpha-manganese exhibits antiferromagnetism below 95 K. The magnetic susceptibility of materials can also provide evidence for antiferromagnetic behavior, often characterized by a peak in the susceptibility at the Néel temperature (the temperature below which the material becomes antiferromagnetically ordered). The study of the magnetic properties of this compound contributes to the broader understanding of magnetism in organometallic systems and the design of new magnetic materials with tailored properties.
Sensor Development
While this compound is not typically a primary component in the final sensing device, its role as a precursor in the fabrication of sensor materials is noteworthy. Through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), this compound and its derivatives, such as bis(ethylcyclopentadienyl)manganese, are utilized to deposit thin films of manganese oxides (MnOx). These manganese oxide films are the active sensing layers in various types of chemical sensors.
The effectiveness of manganese oxide-based sensors stems from the material's high sensitivity to different gases and its variable oxidation states. For instance, manganese oxide thin films have been successfully integrated into gas sensors for the detection of various analytes. The specific properties of the deposited manganese oxide film, which are crucial for sensor performance, can be controlled by adjusting the deposition parameters during the CVD or ALD process, such as temperature and precursor concentration.
Interactive Table: Applications of Manganese Oxides in Sensor Development
| Target Analyte | Sensor Type | Key Findings |
|---|---|---|
| Nitrogen Dioxide (NO2) | Chemoresistive | Manganese oxide-graphene oxide composites show high response and sensitivity to NO2. |
| Carbon Monoxide (CO) | Chemoresistive | Nanoparticles of manganese antimonate demonstrated high sensitivity to CO. |
| Propane (C3H8) | Chemoresistive | Pellets made from manganese antimonate nanoparticles were sensitive to propane atmospheres. |
Optoelectronic Applications and Light-Emitting Materials
In the realm of optoelectronics, this compound serves as a valuable precursor for creating manganese-containing thin films with desirable optical and electronic properties. Manganese oxide thin films, for example, are investigated for their potential in solar energy conversion and other optoelectronic applications. The ability to deposit these films with precise control over thickness and composition using ALD with precursors like bis(ethylcyclopentadienyl)manganese is a significant advantage.
Furthermore, research into luminescent materials has highlighted the potential of manganese complexes as sustainable alternatives to those based on expensive and rare noble metals like iridium and ruthenium. eurekalert.orgsciencedaily.comlabmanager.com While not directly this compound, the development of new classes of luminescent manganese compounds opens avenues for future applications where precursors like manganocene could be employed in their synthesis. eurekalert.orgsciencedaily.comlabmanager.com These materials are of interest for applications such as organic light-emitting diodes (OLEDs) and as catalysts for converting sunlight into other forms of energy. eurekalert.orgsciencedaily.comlabmanager.com The photophysical properties of manganese(II) complexes, which are crucial for their luminescent behavior, are highly dependent on the ligand field, which can be influenced by the synthesis process.
Advanced Interconnects in Microelectronics
One of the more direct and well-documented applications of this compound derivatives is in the fabrication of advanced interconnects for microelectronics. Specifically, it is used as a precursor to form diffusion barrier layers.
Diffusion Barrier Layers
In modern integrated circuits, copper is the material of choice for interconnects due to its low electrical resistivity. However, copper has a tendency to diffuse into the surrounding dielectric material, which can lead to device failure. To prevent this, a thin barrier layer is required between the copper and the dielectric.
Bis(ethylcyclopentadienyl)manganese has been successfully used in thermal CVD processes to deposit thin, conformal layers of manganese oxide (MnOx) or manganese silicate (MnSixOy) on dielectric substrates like SiO2 and SiOC. core.ac.ukharvard.eduresearchgate.net These layers act as effective diffusion barriers against copper. core.ac.ukharvard.edu The manganese precursor reacts with the silica-based surface to form a self-aligned barrier a few nanometers thick. harvard.edu This process has been shown to be thermally stable and prevents interdiffusion even after annealing at high temperatures. core.ac.uk
Interactive Table: Properties of CVD-MnOx Diffusion Barrier Layers
| Precursor | Deposition Technique | Substrate | Barrier Layer Composition | Key Properties |
|---|---|---|---|---|
| Bis(ethylcyclopentadienyl)manganese | Thermal CVD | SiO2 | Amorphous MnOx | Uniform thickness (2.6–10 nm), thermally stable, good diffusion barrier. core.ac.uk |
| Bis(N,N'-diisopropylpentylamidinato)manganese(II) | CVD | Silica | Amorphous MnSixOy | Conformal, excellent barrier to Cu, O2, and H2O diffusion. harvard.edu |
Energy Storage Applications (e.g., Li-ion Batteries)
The field of energy storage, particularly lithium-ion batteries, represents another significant area where this compound finds application as a precursor. Manganese oxides are highly promising materials for battery electrodes due to their low cost, abundance, and favorable electrochemical properties.
Bis(ethylcyclopentadienyl)manganese is used in ALD to deposit thin films of manganese oxide (MnO), which can serve as an anode material for lithium-ion batteries. researchgate.net The ability of ALD to create highly conformal coatings is particularly advantageous for fabricating nanostructured electrodes, which can lead to improved battery performance, including higher capacity and better cycling stability. Research has demonstrated that manganese-based cathodes, particularly those with a disordered rock salt (DRX) structure, can offer a high-energy, low-cost alternative to conventional nickel and cobalt-based cathodes. lbl.govlbl.gov
The versatility of manganese oxides extends to various battery chemistries, including Lithium Manganese Oxide (LMO) and Nickel Manganese Cobalt (NMC) batteries. azom.comcas.org While these materials are typically synthesized through other methods, the use of organometallic precursors like this compound in deposition techniques like CVD and ALD offers a pathway for fabricating thin-film electrodes and coatings for these advanced energy storage systems.
Derivatives and Analogues of Bis Cyclopentadienyl Manganese
Substituted Cyclopentadienyl (B1206354) Manganese Complexes
Modification of the cyclopentadienyl (Cp) ligands through the introduction of substituent groups is a primary strategy for tuning the properties of manganocene. Alkyl groups, in particular, can influence the compound's volatility, solubility, and electronic structure.
Bis(pentamethylcyclopentadienyl)manganese(II), also known as decamethylmanganocene, is a notable derivative of manganocene. This compound is characterized by the presence of five methyl groups on each cyclopentadienyl ring.
Properties and Structure:
Chemical Formula : C₂₀H₃₀Mn
Molecular Weight : 325.3902 g/mol
Appearance : Orange to red-orange crystals ereztech.com
Melting Point : 230°C ereztech.com
The pentamethylcyclopentadienyl (Cp*) ligands are bulkier and more electron-donating than the unsubstituted Cp ligands. This increased steric hindrance and electron density at the manganese center influences the compound's stability and reactivity.
Interactive Data Table: Properties of Bis(pentamethylcyclopentadienyl)manganese(II)
| Property | Value |
|---|---|
| CAS Number | 67506-86-9 |
| Molecular Formula | C₂₀H₃₀Mn ereztech.com |
| Appearance | Orange to red-orange crystals ereztech.com |
| Melting Point | 230°C ereztech.com |
Bis(methylcyclopentadienyl)manganese(II) is an analogue of manganocene where one methyl group is attached to each cyclopentadienyl ring. It is a key intermediate in the synthesis of Methylcyclopentadienyl manganese tricarbonyl (MMT), an antiknock agent for gasoline. google.comwikipedia.org
Synthesis: The synthesis of bis(methylcyclopentadienyl)manganese can be achieved by reacting a manganous salt, such as manganese chloride, with sodium methylcyclopentadienide. google.com
Applications: This compound is primarily used as a precursor for the production of MMT through a carbonylation reaction, which involves reacting it with carbon monoxide. google.com
Bis(ethylcyclopentadienyl)manganese(II) is another alkyl-substituted derivative of manganocene, featuring an ethyl group on each cyclopentadienyl ring. It is a dark red liquid that is sensitive to air and moisture. smolecule.comereztech.com
Properties and Applications:
Chemical Formula : C₁₄H₁₈Mn smolecule.com
Molecular Weight : 241.23 g/mol smolecule.com
Boiling Point : Approximately 80°C smolecule.com
Applications : It is utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating manganese-containing thin films. smolecule.com These films have potential applications in electronics and spintronics. smolecule.com
The ethyl substituents provide distinct solubility and reactivity characteristics compared to other metallocenes. smolecule.com
Interactive Data Table: Properties of Bis(ethylcyclopentadienyl)manganese(II)
| Property | Value |
|---|---|
| CAS Number | 101923-26-6 ereztech.com |
| Molecular Formula | C₁₄H₁₈Mn smolecule.com |
| Appearance | Dark red liquid ereztech.com |
| Boiling Point | 86°C/mTorr ereztech.com |
The synthesis of various other alkyl-substituted derivatives of bis(cyclopentadienyl)manganese has been explored to further modulate the properties of the parent compound. The general synthetic route involves the reaction of manganese(II) chloride with the corresponding sodium salt of the substituted cyclopentadiene. wikipedia.org The nature of the alkyl group, whether it be methyl, ethyl, or a more complex radical, influences the steric and electronic environment around the manganese center.
Heteroleptic Manganese Sandwich Complexes
Heteroleptic sandwich complexes are organometallic compounds in which a central metal atom is coordinated to two different cyclic π-ligands. In the context of manganese, these complexes offer a departure from the symmetric structure of manganocene and its derivatives, leading to unique electronic and reactive properties.
(Cycloheptatrienyl)(cyclopentadienyl)manganese, commonly known as tromancenium, is a cationic, air-stable, 18-valence electron heteroleptic sandwich complex. uni-konstanz.deacs.org It features a manganese(I) center coordinated to a cyclopentadienyl (Cp) anion and a cycloheptatrienyl (tropylium) cation. nih.govresearchgate.net
Synthesis and Structure: An expedient synthesis of tromancenium and its functionalized derivatives has been developed using high-power LED photochemical methods. uni-konstanz.de Quantum chemical calculations indicate that the metal-ligand bonding is weaker for the cycloheptatrienyl ligand compared to the cyclopentadienyl ligand. uni-konstanz.denih.gov
Electronic Properties and Reactivity: The electronic structure of tromancenium salts is best described as a manganese(I) center coordinated to a 6π-electron cyclopentadienide and a 6π-electron tropylium ligand. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are centered on the metal and the cycloheptatrienyl ligand. uni-konstanz.denih.gov This suggests that redox processes and chemical reactions are more likely to occur at the manganese center or the seven-membered ring rather than the cyclopentadienyl ring. uni-konstanz.denih.gov
Tromancenium salts exhibit quasi-reversible one-electron oxidation and reduction processes, making them of interest for applications in electrochemistry and redox sensing. nih.govacs.org
Spectroscopic Characterization: The ⁵⁵Mn NMR chemical shifts for a series of tromancenium derivatives span a narrow range, indicating a similar local ligand sphere at the manganese center. acs.orgnih.gov
Interactive Data Table: Selected Bond Lengths in Tromancenium
| Bond | Average Length (Å) |
|---|---|
| Mn—C(Cht) | 2.13 |
| Mn—C(Cp) | 2.10 |
Data for the parent tromancenium cation. researchgate.net
Manganese Complexes with Cyclopentadienyl-Phosphine Ligands
The incorporation of phosphine functionalities into cyclopentadienyl ligands allows for the synthesis of manganese complexes with distinct structural and reactive properties. These hybrid ligands can act as chelating agents, potentially influencing the coordination geometry and stability of the resulting complexes.
A series of manganese(II) complexes featuring a cyclopentadienyl-phosphine ligand have been synthesized and characterized. The reaction of the potassium salt of a cyclopentadienyl-phosphine ligand (LK) with manganese(II) halides (MnX₂, where X = Cl or Br) yields dimeric complexes with the general formula [LMn(μ-X)]₂. scispace.comrsc.org The addition of a crown ether, such as 18-crown-6, can lead to the formation of a monomeric complex, [K(18-crown-6)][LMnCl₂]. scispace.comrsc.org
These halide complexes serve as valuable precursors for other derivatives. For instance, the dimeric chloride-bridged complex, [LMn(μ-Cl)]₂, can be used to synthesize dimeric amido-bridged, [LMn(μ-NH₂)]₂, and methyl-bridged, [LMn(μ-Me)]₂, complexes through reactions with sodium amide (NaNH₂) and methylmagnesium chloride (MeMgCl), respectively. scispace.com
Interestingly, the reaction of [LMn(μ-Cl)]₂ with certain Grignard reagents or other reducing agents results in the formation of a sandwich complex, L₂Mn. scispace.comrsc.org In this "sandwich" configuration, the manganese center is coordinated by the two penta-substituted cyclopentadienyl rings from two separate ligand molecules, while the phosphine moieties remain uncoordinated. scispace.com
| Complex | Starting Material | Reactant | Key Structural Feature |
|---|---|---|---|
| [LMn(μ-X)]₂ (X = Cl, Br) | LK, MnX₂ | - | Dimeric, halide-bridged |
| [K(18-crown-6)][LMnCl₂] | LK, MnCl₂, 18-crown-6 | - | Monomeric |
| [LMn(μ-NH₂)]₂ | [LMn(μ-Cl)]₂ | NaNH₂ | Dimeric, amido-bridged |
| [LMn(μ-Me)]₂ | [LMn(μ-Cl)]₂ | MeMgCl | Dimeric, methyl-bridged |
| L₂Mn | [LMn(μ-Cl)]₂ | EtMgCl, PhMgBr, or other reductants | Sandwich complex, uncoordinated phosphines |
Comparison with Other Metallocenes (e.g., Ferrocene (B1249389), Titanocene)
Structural and Electronic Analogies and Differences
Manganocene exhibits notable structural and electronic differences when compared to other metallocenes, particularly the archetypal ferrocene. A key distinction lies in the nature of the metal-ligand bonding. While ferrocene is characterized by predominantly covalent bonding, resulting in a stable 18-valence electron complex, manganocene displays a more ionic character. This difference in bonding has significant implications for their respective structures and reactivity.
The more ionic nature of the manganese-cyclopentadienyl interaction in manganocene leads to a greater lability and a tendency to form adducts with Lewis bases. Structurally, this manifests in the solid state, where manganocene can adopt a polymeric zigzag chain structure.
Derivatization of the cyclopentadienyl (Cp) ring to create substituted ligands (CpR) provides a means to tune the physicochemical properties of metallocenes. nih.gov For example, the use of bulkier cyclopentadienyl ligands, such as {1,2,4-C₅H₂tBu₃} (Cpttt), has enabled the isolation of an isostructural series of metallocene anions for manganese, iron, and cobalt. nih.gov In these derivatized complexes, the mean manganese-to-cyclopentadienyl centroid distance is influenced by the steric bulk of the ligand. nih.gov
| Property | Manganocene (Cp₂Mn) | Ferrocene (Cp₂Fe) |
|---|---|---|
| Valence Electrons | 17 | 18 |
| Bonding Character | More ionic | More covalent |
| Solid-State Structure | Can be polymeric | Monomeric sandwich |
| Reactivity | Kinetically labile | Kinetically stable |
Spin State Comparisons across Metallocene Series
The spin state of manganocene is another distinguishing feature when compared to other first-row transition metal metallocenes. Manganocene is a high-spin complex with five unpaired electrons in its ground state. libretexts.org This is in stark contrast to ferrocene, which is a diamagnetic, low-spin complex. libretexts.org
The spin state of manganocene can be influenced by its environment and the nature of its ligands. For instance, while this compound is high-spin, the decamethylated analogue, bis(pentamethylcyclopentadienyl)manganese (Cp₂Mn), is a low-spin complex with one unpaired electron, which is attributed to the stronger ligand field of the Cp ligand. libretexts.org Furthermore, at room temperature, 1,1'-dimethylmanganocene exhibits evidence of both a high-spin (sextet) and a low-spin (doublet) ground state. nih.gov When doped into a diamagnetic ferrocene matrix at low temperatures (below 100 K), manganocene can transition to a low-spin state. nih.gov This demonstrates that the energy difference between the high-spin and low-spin states in manganocene is relatively small, and can be influenced by crystal packing and intermolecular interactions.
In contrast, other first-row metallocenes like cobaltocene (Cp₂Co), with 19 valence electrons, readily oxidizes to the stable 18-electron diamagnetic cobaltocenium cation (Cp₂Co⁺). libretexts.org
| Metallocene | Valence Electrons | Spin State | Number of Unpaired Electrons |
|---|---|---|---|
| This compound | 17 | High-spin | 5 |
| Bis(pentamethylcyclopentadienyl)manganese | 17 | Low-spin | 1 |
| Ferrocene | 18 | Low-spin | 0 (Diamagnetic) |
| Cobaltocene | 19 | - | - |
| Cobaltocenium ion | 18 | Low-spin | 0 (Diamagnetic) |
Monocyclopentadienyl Manganese Complexes
In addition to the well-studied this compound sandwich compounds, a variety of monocyclopentadienyl manganese complexes are known. These are often referred to as "piano stool" complexes, where the cyclopentadienyl ligand is considered the "seat" and other ligands form the "legs". libretexts.org
The synthesis of these complexes can be achieved through several routes. A common method involves the reaction of a cyclopentadienyl anion source with a manganese carbonyl halide complex. thieme-connect.de The use of thallium cyclopentadienyl salts has been found to be advantageous in some of these preparations. thieme-connect.de
These monocyclopentadienyl manganese compounds exhibit diverse structures and reactivity. acs.orgacs.org The stability of the tricarbonyl(cyclopentadienyl)manganese structural unit has led to the development of a rich chemistry based on this framework, with extensive exploration of substitution reactions at both the cyclopentadienyl ring and the carbonyl ligands. thieme-connect.de
Future Directions and Emerging Research Avenues
Development of Next-Generation Catalytic Systems
Bis(cyclopentadienyl)manganese and its derivatives are at the forefront of research into next-generation catalytic systems, primarily due to manganese's natural abundance, low cost, and minimal toxicity compared to precious metals. nih.govalfachemic.com The development of advanced catalysts is a key area of focus, with applications ranging from polymerization to sophisticated organic synthesis. smolecule.comwikipedia.org
One of the promising applications of this compound is in polymerization. In the presence of cocatalysts like methylaluminoxane or diethylaluminium chloride, it can polymerize ethylene into high molecular weight linear polyethylene. wikipedia.org Research is ongoing to expand the scope of monomers that can be effectively polymerized using manganocene-based catalysts and to control the polymer's properties with high precision.
Furthermore, manganese catalysts are increasingly being utilized for late-stage C-H functionalization, a powerful strategy for modifying complex molecules like pharmaceuticals and agrochemicals. nih.gov While much of the reported work involves various manganese complexes, the fundamental principles are applicable to the development of novel catalytic systems derived from this compound. These systems offer the potential for more efficient and selective chemical transformations. nih.gov
The versatility of manganese in various oxidation states allows for a wide range of catalytic activities. alfachemic.com Researchers are exploring the synthesis of novel this compound derivatives with tailored electronic and steric properties to enhance their catalytic performance in reactions such as:
Asymmetric Catalysis : Developing chiral manganocene derivatives for enantioselective synthesis.
Cross-Coupling Reactions : Utilizing manganocene-based catalysts as efficient and economical alternatives to palladium and nickel catalysts.
Oxidation and Reduction Reactions : Leveraging the redox activity of the manganese center for a variety of oxidation and reduction processes. rsc.org
The development of these next-generation catalysts is a significant step towards more sustainable and cost-effective chemical manufacturing. myscience.org
Exploration of Novel Electronic and Magnetic Phenomena
The unique electronic structure and magnetic properties of this compound make it a fascinating subject for fundamental research with potential applications in spintronics and data storage. Unlike many other metallocenes, manganocene exhibits a high-spin electronic ground state and ionic character in its bonding. wikipedia.orgnih.gov
Recent studies have delved into the intricate magnetic properties of manganocene and its derivatives. For instance, first-principles calculations based on density functional theory (DFT) have been employed to investigate the magnetic anisotropy of manganocene molecules. aip.org These studies have shown that the spin orientation of manganocene can be influenced by an applied electric field, which is a crucial aspect for the development of molecular-scale electronic devices. aip.org
The substitution of hydrogen atoms on the cyclopentadienyl (B1206354) rings with different functional groups can significantly alter the electronic and magnetic properties of the molecule. This "ligand-switching" can even change the ground electronic state of the molecule. nih.gov For example, replacing hydrogen with electron-donating or electron-withdrawing groups can tune the molecule's electron affinity and stability. rsc.org
| System | Spin State | MAE (meV) | mMn (μB) |
|---|---|---|---|
| Isolated Mc | HS | - | - |
| Isolated Mc | LS | - | - |
| Adsorbed Mc (Standing) | HS | - | - |
| Adsorbed Mc (Standing) | LS | - | - |
| Adsorbed Mc (Lying) | HS | - | - |
| Adsorbed Mc (Lying) | LS | - | - |
Data adapted from first-principles calculations. The specific values for MAE and mMn can vary depending on the computational method and adsorption configuration. aip.org
The exploration of these novel electronic and magnetic phenomena is not only of fundamental scientific interest but also holds the promise of leading to the development of new materials with tailored magnetic and electronic properties for advanced applications.
Advanced Materials Design through Organomanganese Precursors
This compound and its derivatives, such as bis(ethylcyclopentadienyl)manganese (B6353895), serve as valuable precursors for the synthesis of advanced materials, particularly thin films and nanoparticles. smolecule.commocvd-precursor-encyclopedia.de Techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) utilize these organomanganese compounds to deposit high-quality manganese-containing materials with controlled thickness and composition. smolecule.comresearchgate.netresearchgate.net
These manganese-based materials have a wide array of applications:
Semiconductors : MOCVD using this compound is employed to grow manganese-doped gallium nitride (GaMnN) thin films, which exhibit ferromagnetic properties at room temperature and are promising for spintronic devices. mocvd-precursor-encyclopedia.de
Energy Storage : Manganese oxide (MnO) thin films, deposited via ALD with bis(ethylcyclopentadienyl)manganese and water as precursors, are being investigated as electrode materials for lithium-ion batteries and electrochemical capacitors. researchgate.netresearchgate.net
Catalysis : Manganese oxide nanoparticles and thin films synthesized from organomanganese precursors show significant catalytic activity in various reactions, including oxidation and oxygen reduction reactions. rsc.orgresearchgate.net
The choice of precursor and deposition technique allows for fine-tuning the properties of the resulting material. For example, the use of bis(ethylcyclopentadienyl)manganese in ALD allows for the deposition of conformal MnO films on complex, high-surface-area structures. researchgate.net
| Precursor | Coreactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Density (g/cm³) |
|---|---|---|---|---|
| Bis(ethylcyclopentadienyl)manganese | H₂O | 100-300 | ~1.2 at 100°C | 5.23 |
Data obtained from ALD experiments using bis(ethylcyclopentadienyl)manganese and water. researchgate.net
The ongoing research in this area focuses on developing new organomanganese precursors and optimizing deposition processes to create novel materials with enhanced performance for a variety of technological applications.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental investigation is a cornerstone of modern research on this compound and its derivatives. rsc.org Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure, bonding, and reactivity of these molecules, which can be challenging to probe experimentally. nih.govaip.orgrsc.org
Computational studies have been instrumental in:
Predicting Molecular Properties : DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic states of manganocene and its derivatives. nih.gov These predictions can then be validated against experimental data from techniques like X-ray crystallography and spectroscopy.
Understanding Reaction Mechanisms : Computational modeling helps to elucidate the intricate mechanisms of catalytic reactions involving manganese complexes. By mapping out the potential energy surfaces of a reaction, researchers can identify key intermediates and transition states, which is crucial for designing more efficient catalysts. rsc.org
Interpreting Spectroscopic Data : Theoretical calculations are often used to assign and interpret complex spectroscopic data, such as those obtained from nuclear magnetic resonance (NMR), electron paramagnetic resonance (EPR), and mass spectrometry. nih.gov
For example, DFT calculations have been used to understand the spin-crossover behavior observed in some manganocene derivatives, providing insights that are difficult to obtain from experiments alone. rsc.org
| Computational Methods | Experimental Techniques | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | X-ray Crystallography | Molecular structure, bond lengths, and angles |
| CASSCF/NEVPT2 | SQUID Magnetometry | Magnetic susceptibility, spin state |
| Molecular Dynamics (MD) | NMR Spectroscopy | Molecular dynamics, electronic environment of nuclei |
| Quantum Monte Carlo (QMC) | EPR Spectroscopy | Information about unpaired electrons, spin state |
The integration of these methodologies allows for a deeper and more comprehensive understanding of the fundamental properties and reactivity of this compound, accelerating the pace of discovery and innovation in this field.
Sustainable Chemistry and Earth-Abundant Metal Catalysis
The principles of sustainable chemistry are increasingly guiding research and development in the chemical sciences, with a strong emphasis on the use of earth-abundant and non-toxic materials. rsc.org Manganese, being one of the most abundant transition metals in the Earth's crust, is an ideal candidate to replace the rare and expensive precious metals (like palladium, rhodium, and iridium) that are traditionally used in catalysis. nih.govmyscience.org
This compound and other organomanganese compounds are at the heart of this shift towards sustainable catalysis. alfachemic.com The advantages of using manganese-based catalysts are numerous:
Cost-Effectiveness : Manganese is significantly cheaper than precious metals, which can drastically reduce the cost of chemical production. myscience.org
Low Toxicity : Manganese compounds generally exhibit low toxicity, making them more environmentally benign than their heavy metal counterparts. nih.gov
Unique Reactivity : Manganese catalysts often exhibit unique reactivity and selectivity profiles, enabling new and more efficient chemical transformations. nih.gov
Researchers are actively developing manganese-based catalytic systems for a wide range of applications in sustainable chemistry, including:
Biomass Conversion : Developing catalysts for the conversion of renewable biomass into valuable chemicals and fuels.
Green Synthesis : Designing catalytic processes that minimize waste, reduce energy consumption, and use environmentally friendly solvents.
C-H Activation : Pioneering new methods for direct C-H bond functionalization, which is a more atom-economical approach to organic synthesis. nih.gov
The development of new manganese catalysts, inspired by the chemistry of compounds like this compound, is a crucial step towards a more sustainable and resource-efficient chemical industry. myscience.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
